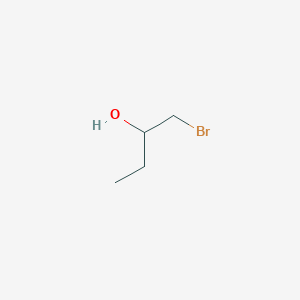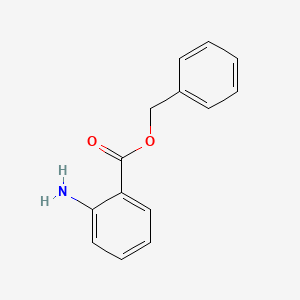
Benzyl anthranilate
Overview
Description
Synthesis Analysis
The synthesis of benzyl anthranilate involves several innovative methods, including the Pd-catalyzed direct intermolecular ortho-C-H amidation of benzoic acids, which is an efficient method for producing anthranilic acids (Ka-Ho Ng, Fo‐Ning Ng, Wing-Yiu Yu, 2012). Another approach includes the metabolic engineering in Escherichia coli for improving anthranilate synthesis from glucose, showcasing the potential for sustainable production methods (V. Balderas-Hernández et al., 2009).
Molecular Structure Analysis
The molecular structure of benzyl anthranilate is pivotal in determining its reactivity and properties. Its structure allows for various chemical reactions and modifications, making it a versatile compound in organic synthesis. Research on the synthesis of related compounds provides insights into the reactivity of functional groups within the molecule and its structural characteristics (Yuanyuan Xie, Dong-Xing Zhu, 2013).
Chemical Reactions and Properties
Benzyl anthranilate undergoes various chemical reactions, highlighting its chemical versatility. Studies demonstrate the use of anthranilic acids as intermediates for creating complex molecules, showcasing the broad range of possible chemical transformations (Xiao-Yang Chen et al., 2017).
Scientific Research Applications
1. Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
2. Engineering of Saccharomyces cerevisiae for Anthranilate Production
- Summary of Application : Saccharomyces cerevisiae, a widely used eukaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of 567.9 mg l −1 was obtained, which is the highest reported with an eukaryotic microorganism .
3. Engineered Escherichia coli for Anthranilate Production
- Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .
4. Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
5. Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
6. Engineering of Escherichia coli for Anthranilate Production
- Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .
Safety And Hazards
Benzyl anthranilate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended .
Future Directions
Microbial-based anthranilate production strategies have been developed to overcome the unstable and expensive supply of anthranilate via chemical synthesis from non-renewable resources . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Future research may focus on improving the yield of anthranilate production in engineered cells .
properties
IUPAC Name |
benzyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPDMZPDWXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231606 | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl anthranilate | |
CAS RN |
82185-41-9 | |
| Record name | Benzyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82185-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082185419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)
![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)


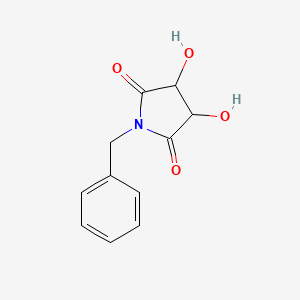
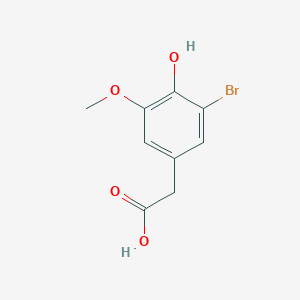
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
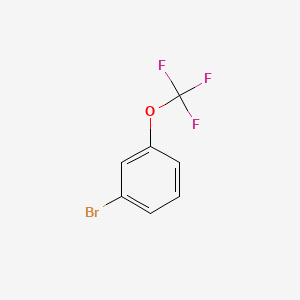
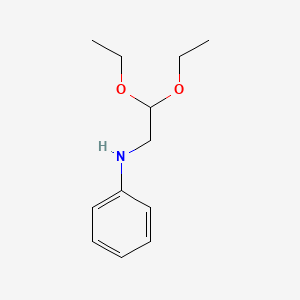
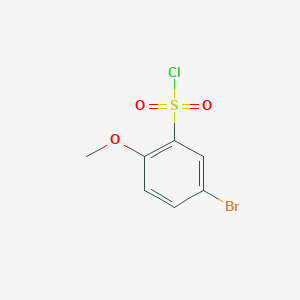
![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
